4-(2-Bromophenyl)butan-1-ol
Overview
Description
“4-(2-Bromophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H13BrO . The InChI code is 1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 229.11 g/mol . The compound has a topological polar surface area of 20.2 Ų .Scientific Research Applications
Antituberculosis Activity
- New derivatives, including compounds similar to 4-(2-Bromophenyl)butan-1-ol, have been synthesized and show promising antituberculosis activity. Specifically, a related compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stage of clinical trials for antituberculosis application (Omel’kov, Fedorov, & Stepanov, 2019).
Electrophilic Cyclization in Organic Synthesis
- Electrophilic cyclization processes, crucial in organic synthesis, utilize bromophenyl compounds structurally related to this compound. These processes are key in creating various complex organic compounds (Sniady, Morreale, & Dembinski, 2007).
Intramolecular Arylation in Chemical Synthesis
- Intramolecular palladium-mediated α-arylation methods use compounds like 1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols, closely related to this compound, for synthesizing complex organic structures such as 4-aryl-2-naphthols. This approach is significant in the field of photochromic naphthopyrans synthesis (Aiken, Armitage, Gabbutt, & Heron, 2015).
Synthesis of Antimicrobial Agents
- Research on synthesizing substituted phenyl azetidines as potential antimicrobial agents involves the use of bromophenyl-based compounds. These processes, including the reaction of 2-(4-bromo phenyl) methyl cyanide, are closely related to the reactions involving this compound (Doraswamy & Ramana, 2013).
Molecular Electronics
- Aryl bromides, similar to this compound, serve as crucial building blocks in the development of molecular wires for electronics. Efficient synthetic transformations of
Synthesis of Anti-inflammatory Compounds
- Research has been conducted on a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, demonstrating significant anti-inflammatory activity. These studies include the examination of compounds with small lipophilic groups and a butan-2-one side chain, which is conceptually similar to this compound (Goudie, Gaster, Lake, Rose, Freeman, Hughes, & Miller, 1978).
Investigating Conformational Landscapes in Chemistry
- Studies involving the conformational landscapes of chlorinated and fluorinated phenylethanol complexes offer insights relevant to compounds like this compound. These investigations enhance understanding of molecular interactions and structural properties in organic chemistry (Rondino, Satta, Piccirillo, Ciavardini, Giardini, Speranza, Avaldi, & Paladini, 2016).
Role in Flavorings and Fragrances
- The safety and efficacy of certain aromatic ketones and secondary alcohols, which include compounds similar to this compound, have been assessed for use as flavorings in animal feed. These studies contribute to understanding the broader applications and safety profiles of related compounds (Aquilina et al., 2016).
Synthesis of Radioligands in Pharmacology
- The synthesis of radiolabelled compounds, like 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-
- Development of 'Green' Biocatalytic Processes
- Research on the transformation of 4-(p-hydroxyphenyl)butan-2-ol into raspberry ketone through biocatalytic oxidation methods is relevant to the study of compounds like this compound. This 'green' chemistry approach aims at sustainable and eco-friendly chemical processes (Kosjek, Stampfer, Deursen, Faber, & Kroutil, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-bromophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCSOSRGJVRDBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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